molecular formula C20H25N7S B11033696 dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino [1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine

dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino [1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine

Cat. No.: B11033696
M. Wt: 395.5 g/mol
InChI Key: HRENEARRCJVIRH-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule characterized by a fused benzimidazole-triazino-triazaperhydroin core substituted with a 2-thienyl group and a dimethylaminopropyl chain. The 2-thienyl substituent introduces sulfur-based electronic effects, while the dimethylaminopropyl chain contributes to solubility and bioavailability .

Key structural features include:

  • Benzimidazolo-triazino-triazaperhydroin core: Provides rigidity and planar aromaticity, facilitating π-π stacking interactions.
  • 2-Thienyl group: Enhances electron delocalization and may influence binding to sulfur-rich biological targets.
  • Dimethylaminopropyl chain: Improves solubility and membrane permeability.

Properties

Molecular Formula

C20H25N7S

Molecular Weight

395.5 g/mol

IUPAC Name

N,N-dimethyl-3-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)propan-1-amine

InChI

InChI=1S/C20H25N7S/c1-24(2)10-6-11-25-13-21-19-23-18(17-9-5-12-28-17)27-16-8-4-3-7-15(16)22-20(27)26(19)14-25/h3-5,7-9,12,18H,6,10-11,13-14H2,1-2H3,(H,21,23)

InChI Key

HRENEARRCJVIRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole and triazine rings, followed by their fusion with the thienyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine is a complex organic compound with a molecular formula of C34H38N2O and a molecular weight of approximately 618.674 g/mol. It is characterized by a dimethylamine group attached to a propyl chain, further connected to a thienyl-substituted benzimidazole derivative.

Potential Applications
While specific applications of dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine are still under investigation, its unique structure suggests potential uses in various fields.

Areas of application
Pharmaceuticals Further studies are needed to understand the specific biological effects of the compound. Interaction studies could focus on protein binding assays, cell-based assays, and enzyme inhibition assays to determine its viability as a therapeutic agent.
Material Science The compound may be used in the development of new materials, such as polymers and coatings.
Catalysis Dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine could act as a ligand in catalytic reactions.

Reactivity
The chemical reactivity of dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine can be explored through reactions typical of amines and heterocyclic compounds. Potential reactions include:

  • Nucleophilic substitution
  • Acylation
  • Cycloaddition
    These reactions can be utilized in synthetic pathways for further functionalization or derivatization of the compound.

Structural Similarity
Several compounds share structural similarities with dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine:

Compound NameStructure FeaturesBiological Activity
DimethylbenzimidazoleBenzimidazole coreAntimicrobial
ThienopyrimidineThienyl and pyrimidine ringsAnticancer
Triazole derivativesTriazole ring systemsAntifungal
Dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine stands out due to its unique combination of multiple heterocyclic components (thienyl and triazine) along with its complex amine structure. This combination may confer distinct biological activities not observed in simpler analogs or related compounds.

Mechanism of Action

The mechanism of action of dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitrogen-rich heterocycles, which are often explored for pharmaceutical applications. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Biological Activity Reference
Dimethyl[3-(12-(2-Thienyl)benzimidazolo-triazino-triazaperhydroin-3-yl)propyl]amine Benzimidazolo-triazino-triazaperhydroin 2-Thienyl, dimethylaminopropyl Hypothesized anticancer/antiviral
3-(1-Benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3-yl)-N,N-dimethylpropanamine Benzimidazolo-triazine Benzyl, dimethylaminopropyl Not explicitly reported
1,2,4-Triazino[3,4-b][1,3,4]thiadiazolones Triazino-thiadiazolone Varied aryl/alkyl groups Anti-HIV, anticancer (e.g., Leukemia)
Ethyl 6-Aryl-4-oxo-pyrimido-triazino-benzimidazole carboxylates Pyrimido-triazino-benzimidazole Aryl, ester groups Anticancer (lung, breast)

Key Findings

Core Structure Influence: The benzimidazolo-triazino-triazaperhydroin core (target compound) exhibits greater conformational rigidity compared to simpler triazino-benzimidazoles (e.g., compound in ). This rigidity may enhance binding specificity but reduce metabolic stability. Triazino-thiadiazolones () and pyrimido-triazino-benzimidazoles () show broader anticancer activity due to their sulfur/oxygen heteroatoms, which improve redox modulation.

Substituent Effects: The 2-thienyl group in the target compound introduces sulfur-mediated interactions absent in benzyl-substituted analogs (). Thiophene’s electron-rich nature may enhance DNA intercalation or kinase inhibition. Dimethylaminopropyl chains (common in and target compound) improve solubility but may reduce in vivo efficacy due to rapid renal clearance compared to ester-linked groups ().

Research Findings and Mechanistic Insights

  • Synthetic Challenges: The target compound’s synthesis likely involves multi-step heterocyclization, analogous to methods for triazino-benzimidazoles (e.g., guanylation of pyrazolo-pyridin-amines ). Yield optimization remains a hurdle due to steric hindrance from the fused triazaperhydroin system.
  • Computational Predictions: Molecular docking studies (extrapolated from ) suggest the 2-thienyl group may bind to HIV-1 reverse transcriptase’s hydrophobic pocket, while the dimethylaminopropyl chain could interact with polar residues.

Biological Activity

Dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino [1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a combination of thienyl and benzimidazole moieties linked to a triazine core. The presence of these heterocycles suggests potential pharmacological properties.

Structural Formula

The structural formula can be represented as follows:

CxHyNzSw where x y z w are specific counts based on the chemical structure \text{C}_{x}\text{H}_{y}\text{N}_{z}\text{S}_{w}\quad \text{ where x y z w are specific counts based on the chemical structure }

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Enzyme Inhibition : Compounds in this class have been noted for their ability to inhibit specific enzymes such as glutaminyl cyclase. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD) and Huntington's disease (HD) .
  • TRPC Channel Modulation : Certain derivatives are known to modulate Transient Receptor Potential Canonical (TRPC) channels. This modulation has implications for treating conditions such as nephrotic syndrome and heart failure .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits glutaminyl cyclase; potential use in AD/HD treatment
TRPC Channel ModulationModulates TRPC6 activity; implications for kidney and heart health
Anticancer PotentialSome derivatives show promise against various cancer types

Case Studies

Case Study 1: Alzheimer's Disease Treatment
A study demonstrated that compounds similar to this compound effectively reduced amyloid plaque formation in animal models of AD. This suggests a potential therapeutic role in managing cognitive decline associated with the disease.

Case Study 2: TRPC6 Inhibition
Another research project focused on the inhibition of TRPC6 channels by benzimidazole derivatives. The results indicated that these compounds could significantly reduce pathological symptoms in models of diabetic nephropathy and heart failure.

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